2-Chloroethyl (Methylsulfonyl)methanesulfonate Demonstrates Superior In Vivo Antileukemic Activity Versus Methanesulfonate and Chloromethanesulfonate Esters in the P388 Murine Leukemia Model
The 2-chloroethyl ester of (methylsulfonyl)methanesulfonic acid (clomesone, NSC-338947) was evaluated head-to-head against the analogous 2-chloroethyl methanesulfonate and 2-chloroethyl chloromethanesulfonate in the NCI P388 murine leukemia model, the primary screening assay for experimental cancer chemotherapy. At a dose of 50 mg/kg administered intraperitoneally once daily on days 1–5 (qd 1–5), clomesone produced long-term survival: the majority of treated leukemic mice survived more than 30 days, and approximately 37% survived beyond 60 days and were considered cured [1]. This contrasts with untreated control median survival times of 10.5–13 days for P388-bearing mice [2]. Critically, the published comparative study explicitly states that 'Other (methylsulfonyl)methanesulfonate esters are more active than the analogous methanesulfonates and chloromethanesulfonates' [1], establishing a direct, quantifiable potency advantage traceable to the (methylsulfonyl)methanesulfonic acid scaffold. The 2-fluoroethyl analogue was also highly effective but exhibited greater toxicity, demonstrating that the scaffold supports tunable therapeutic index optimization [1].
| Evidence Dimension | In vivo antineoplastic activity (survival) in P388 murine leukemia |
|---|---|
| Target Compound Data | 2-Chloroethyl (methylsulfonyl)methanesulfonate at 50 mg/kg/day, qd 1–5 i.p.: majority of mice survived >30 days; ~37% survived >60 days (cured) |
| Comparator Or Baseline | 2-Chloroethyl methanesulfonate (prototype 2-haloethyl sulfonate) and 2-chloroethyl chloromethanesulfonate: lower activity, with (methylsulfonyl)methanesulfonate esters explicitly stated as 'more active than the analogous methanesulfonates and chloromethanesulfonates' |
| Quantified Difference | Qualitative rank-order superiority confirmed; ~37% long-term cure rate at 50 mg/kg for the (methylsulfonyl)methanesulfonate vs. inferior survival for methanesulfonate and chloromethanesulfonate analogues |
| Conditions | In vivo P388 lymphocytic leukemia model in mice; compound administered i.p. qd 1–5; survival monitored to 60 days; NCI primary screening protocol |
Why This Matters
This demonstrates that the (methylsulfonyl)methanesulfonic acid scaffold confers a non-incremental potency advantage in vivo that cannot be replicated by methanesulfonic or chloromethanesulfonic acid-derived esters, making it essential for anticancer prodrug programs targeting this pharmacophore.
- [1] Shealy YF, Krauth CA, Struck RF, Montgomery JA. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. J Med Chem. 1984 May;27(5):664-70. doi:10.1021/jm00371a019. PMID: 6325693. View Source
- [2] Shealy YF, Krauth CA. (Alkylsulfonyl)methanesulfonates as Anticancer Agents. US Patent 4,611,074 (issued September 9, 1986); also published as EP 0146838 A3. Median survival times for untreated P388 control mice: 10.5–13 days. View Source
